molecular formula C26H27N3O3S B2634704 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea CAS No. 1023495-14-8

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea

Cat. No.: B2634704
CAS No.: 1023495-14-8
M. Wt: 461.58
InChI Key: HYXLPWZWCWMKBZ-UHFFFAOYSA-N
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Description

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea is a high-purity chemical compound designed for research applications. This synthetic small molecule features a dihydroisoquinoline core, a structure frequently explored in medicinal chemistry due to its presence in compounds with diverse biological activities. The 6,7-dimethoxy substitution pattern on the isoquinoline ring is a common pharmacophore found in ligands for various neurological targets . Researchers are investigating this and related dihydroisoquinoline derivatives for their potential interactions with key receptor systems. Studies on structurally similar compounds have shown activity as sigma-2 receptor ligands, a target of interest for developing novel therapeutics for neuropathic pain . Other analogs within this chemical class have demonstrated the ability to influence smooth muscle contractility by modulating intracellular calcium levels via voltage-gated L-type Ca2+ channels and interacting with muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors . This suggests potential research applications in physiology and pharmacology for studying smooth muscle function. The presence of the methylsulfanylphenyl urea moiety may contribute to additional structure-activity relationship (SAR) profiles. This product is intended for laboratory research purposes only to further explore these and other potential mechanisms and applications. It is strictly for research use and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-31-23-15-18-12-13-27-22(20(18)16-24(23)32-2)14-17-8-10-19(11-9-17)28-26(30)29-21-6-4-5-7-25(21)33-3/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXLPWZWCWMKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea is a phenyl urea derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N3O4C_{26}H_{27}N_{3}O_{4}, with a molar mass of 445.51 g/mol . The structure features a dihydroisoquinoline moiety, which is known for its diverse pharmacological properties, linked to a phenyl urea scaffold.

PropertyValue
Molecular FormulaC26H27N3O4
Molar Mass445.51 g/mol
CAS Number1022326-43-7

Synthesis

The synthesis of this compound typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate phenyl and methylsulfanyl substituents. Various synthetic routes have been explored to optimize yield and purity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of isoquinoline exhibit significant antibacterial properties. For instance, compounds similar to the one have shown activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) as well as Enterococcus faecalis (VRE) . The mechanism involves binding to bacterial FtsZ protein, which plays a crucial role in bacterial cell division.

Table 1: Antibacterial Activity Data

CompoundTarget BacteriaMIC (µg/mL)
1-[4-[(6,7-Dimethoxy...MSSA4 - 8
1-[4-[(6,7-Dimethoxy...MRSA8 - 16
1-[4-[(6,7-Dimethoxy...VRE8 - 12

Cytotoxicity

Toxicological assessments indicate minimal cytotoxicity towards human cells, suggesting a favorable therapeutic index. Compounds in this class have shown selective toxicity towards bacterial cells while sparing mammalian cells .

The primary mechanism of action appears to involve the stabilization of FtsZ polymers and inhibition of GTPase activity, which is critical for bacterial cell division. This was corroborated through fluorescence spectroscopy studies demonstrating binding interactions between the compound and SaFtsZ .

Study on Isoquinoline Derivatives

A study published in Molecules evaluated various isoquinoline derivatives for their antibacterial activity. Among these, compounds structurally related to This compound exhibited promising results against resistant strains .

In Vitro Evaluation

In vitro assays revealed that modifications in the substituents significantly influenced the biological activity. For example, increasing lipophilicity at specific positions enhanced antibacterial potency .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with structural similarities to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoquinoline can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through various mechanisms such as modulation of intracellular calcium levels and interference with cholesterol homeostasis .

Sigma Receptor Interaction

The interaction of this compound with sigma receptors has been documented to influence cellular signaling pathways. The sigma-2 receptor, in particular, plays a role in regulating cell survival and apoptosis, making it a target for developing new therapeutic agents for neurodegenerative diseases and cancer .

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a candidate for further investigation in the context of neurodegenerative disorders such as Alzheimer's disease .

Case Study 1: Antitumor Activity

In a study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer effects of similar isoquinoline derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of isoquinoline-based compounds in animal models of Parkinson's disease. The findings suggested that these compounds could mitigate dopaminergic neuron loss by reducing inflammation and oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to three analogs with distinct terminal aryl/alkyl substituents (Table 1). These variations impact molecular weight, solubility, and predicted physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituent) Molecular Formula Molar Mass (g/mol) Predicted pKa Boiling Point (°C) Key Substituent Features
Target compound (2-methylsulfanylphenyl) Not provided Not provided Not reported Not reported Thioether group (S-CH3)
1-(4-...-3-(2-ethoxyphenyl)urea C27H29N3O4 459.54 13.89 561.7 Ethoxy group (O-CH2CH3)
1-(4-...-3-(prop-2-enyl)urea C22H25N3O3 379.45 Not reported Not reported Propenyl group (allyl)
1-(4-...-3-(3-chloro-4-methoxyphenyl)urea C26H26ClN3O4 479.96 Not reported Not reported Chloro and methoxy groups (Cl, OCH3)

Key Observations

Substituent Effects on Molecular Weight :

  • The 3-chloro-4-methoxyphenyl analog has the highest molar mass (479.96 g/mol) due to the chlorine atom and additional methoxy group .
  • The propenyl-substituted compound is the lightest (379.45 g/mol), reflecting the simplicity of the allyl group .

Electronic and Solubility Implications: The ethoxyphenyl analog’s predicted pKa of 13.89 suggests moderate basicity, likely influenced by the electron-donating ethoxy group .

Steric and Binding Considerations :

  • The chloro-methoxy substituent in introduces both steric bulk and electronic effects (Cl as electron-withdrawing, OCH3 as electron-donating), which could modulate target binding selectivity.
  • The propenyl group in offers a reactive site for further functionalization (e.g., via Michael addition) but may reduce stability in biological systems.

Research Findings and Analytical Data

  • Synthesis and Characterization: Analogs like the ethoxyphenyl derivative are synthesized via urea coupling reactions between isoquinoline intermediates and substituted aryl amines. Purity is confirmed via HPLC (>95%) and LC-MS . NMR (1H, 13C) and LC-MS data are standard for verifying structural integrity across this series .
  • Predicted Physicochemical Properties: The ethoxyphenyl compound’s boiling point (561.7°C) and density (1.20 g/cm³) suggest high thermal stability and moderate compactness . No data are available for the target compound’s properties, but trends suggest its methylsulfanyl group would lower solubility compared to ethoxy or methoxy analogs.

Q & A

Basic: What are the typical synthetic routes for preparing this compound and structurally related analogs?

Answer:
The synthesis of urea derivatives like this compound generally involves multi-step reactions. Key steps include:

  • Formation of the dihydroisoquinoline core : Methoxy-substituted dihydroisoquinoline precursors can be synthesized via Bischler-Napieralski cyclization or modified Pictet-Spengler reactions.
  • Coupling reactions : The urea linkage is formed using carbodiimide-mediated coupling (e.g., EDCI/HOBt) between an isocyanate and an amine or via nucleophilic substitution. For example, highlights urea formation using oxalate salts under reflux conditions .
  • Purification : Recrystallization (e.g., CH₂Cl₂/petrol ether) or column chromatography is employed for isolation. achieved 93% yield for a similar urea derivative using ethanol at 80°C with sodium acetate .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ are standard for confirming substitution patterns and urea linkage integrity. 2D techniques (COSY, HMBC) resolve complex aromatic regions .
  • Mass Spectrometry (MS) : High-resolution TOF-MS verifies molecular weight and fragmentation patterns .
  • Melting Point Analysis : Sharp melting ranges (e.g., 131–134°C in ) indicate purity .
  • HPLC/Purity Testing : Reverse-phase HPLC with UV detection quantifies impurities.

Advanced: How can researchers optimize low yields in urea derivative synthesis?

Answer:
Low yields (e.g., 18.1% in ) may arise from side reactions or inefficient coupling. Strategies include:

  • Solvent and Temperature Optimization : Polar aprotic solvents (DMF, DMSO) or elevated temperatures (e.g., 80°C in ) improve reaction kinetics.
  • Catalyst Selection : Use of bases (e.g., NaOAc) or coupling agents (EDCI/DMAP) enhances reactivity.
  • Stoichiometric Adjustments : Excess amine or isocyanate precursors drive reactions to completion.

Advanced: How should contradictory biological activity data be addressed across studies?

Answer:
Discrepancies may stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. neuronal cells) or incubation times.
  • Compound Stability : Degradation in DMSO or aqueous buffers can alter bioactivity. Confirm stability via LC-MS before assays .
  • Standardized Protocols : Replicate studies using identical conditions and positive controls (e.g., ’s antidepressant models ).

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Receptor Binding Assays : Target serotonin or adrenergic receptors if the compound shares structural motifs with ’s antidepressant agents .
  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases if the urea moiety interacts with catalytic sites.
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines to rule off-target effects.

Advanced: What strategies improve aqueous solubility for in vivo studies of lipophilic urea derivatives?

Answer:

  • Salt Formation : Hydrochloride or oxalate salts (e.g., ’s oxalate derivatives ) enhance solubility.
  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations. ’s aqueous formulation (for a related compound) employed excipients like surfactants .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability without structural modification.

Basic: How is the methylsulfanyl group’s electronic influence on bioactivity assessed?

Answer:

  • Comparative SAR Studies : Synthesize analogs with –SCH₃ replaced by –OCH₃ or –Cl. Test in bioassays to evaluate electronic effects on receptor binding (e.g., ’s chlorophenyl derivatives ).
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and H-bonding potential of the sulfanyl group.

Advanced: How can researchers resolve NMR signal overlap in aromatic regions?

Answer:

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign crowded signals (e.g., dihydroisoquinoline protons in ).
  • Variable Temperature NMR : Elevated temps (e.g., 50°C) reduce signal broadening caused by restricted rotation.

Basic: What safety precautions are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods due to potential dust/volatility.
  • First-Aid Measures : For skin contact, wash with soap/water (refer to Safety Data Sheets, e.g., ).

Advanced: How can metabolic stability be evaluated for this compound?

Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.

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